molecular formula C14H11ClF3NOS B4263743 N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-2-thiophenecarboxamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-2-thiophenecarboxamide

Cat. No. B4263743
M. Wt: 333.8 g/mol
InChI Key: UOSPKBOYEHPOSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-2-thiophenecarboxamide is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-2-thiophenecarboxamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain sensation. By inhibiting COX enzymes, N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-2-thiophenecarboxamide reduces inflammation and pain.
Biochemical and Physiological Effects:
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. It reduces inflammation and pain by inhibiting COX enzymes. It also has antioxidant properties and has been shown to reduce oxidative stress. In addition, it has been shown to have anti-cancer properties and may be useful in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-2-thiophenecarboxamide has several advantages for lab experiments. It is readily available and relatively inexpensive. It has been extensively studied, and its mechanism of action is well understood. However, it also has some limitations. It has low solubility in water, which can make it difficult to work with in certain experiments. In addition, its potential toxicity and side effects need to be carefully considered when designing experiments.

Future Directions

There are several future directions for the study of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-2-thiophenecarboxamide. One area of research could be the development of more effective and targeted formulations of the compound for specific diseases. Another area of research could be the study of its potential use in combination with other drugs for the treatment of complex diseases. Finally, the study of its potential use in the prevention of diseases could also be an interesting area of research.
In conclusion, N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-2-thiophenecarboxamide is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action is well understood, and it has been extensively studied. However, its potential toxicity and side effects need to be carefully considered when designing experiments. There are several future directions for the study of this compound, and further research could lead to the development of more effective treatments for complex diseases.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of inflammation, pain, and cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NOS/c1-2-9-4-6-12(21-9)13(20)19-8-3-5-11(15)10(7-8)14(16,17)18/h3-7H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSPKBOYEHPOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethylthiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-2-thiophenecarboxamide
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N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-2-thiophenecarboxamide
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N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-2-thiophenecarboxamide
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N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-2-thiophenecarboxamide

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